Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate
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Overview
Description
Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate, also known as TMC-18, is a chemical compound that has gained interest in the scientific community due to its potential applications in drug development. TMC-18 belongs to the class of piperidine derivatives and has been found to exhibit promising biological activities, making it a potential candidate for further research.
Mechanism of Action
The mechanism of action of Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate is not fully understood, but it has been suggested that the compound may act by inhibiting specific enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, suggesting that the anti-inflammatory effects of this compound may be due to its ability to inhibit COX-2.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, suggesting that it may be useful in the treatment of inflammatory conditions such as arthritis. This compound has also been found to have analgesic effects, reducing pain in animal models of pain. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be useful in the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
One advantage of Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate is that it has been found to exhibit a range of biological activities, making it a potential candidate for drug development. In addition, the synthesis of this compound has been reported in several research articles, making it readily available for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Future Directions
There are several potential future directions for research on Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate. One direction is to further investigate the mechanism of action of the compound, which may provide insights into its potential applications in drug development. Another direction is to investigate the potential of this compound as a lead compound for the development of drugs for specific conditions such as cancer or inflammation. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate can be synthesized using a multistep process involving the reaction of 2-methyl-6-propan-2-ylpiperidin-3-one with tert-butyl chloroformate and subsequent hydrolysis. The synthesis of this compound has been reported in several research articles, and different modifications to the synthetic route have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. Several studies have investigated the potential of this compound as a lead compound for drug development. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer drug development.
Properties
IUPAC Name |
tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-9(2)12-8-7-11(10(3)15-12)13(16)17-14(4,5)6/h9-12,15H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECATQGVQMWYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(N1)C(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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